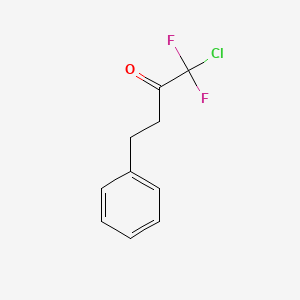

1-Chloro-1,1-difluoro-4-phenylbutan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

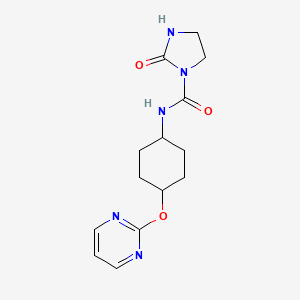

Description

1-Chloro-1,1-difluoro-4-phenylbutan-2-one is a chemical compound with the molecular formula C10H9ClF2O. It has a molecular weight of 218.63 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 .Scientific Research Applications

Applications in Electrolyte Additives

1-Chloro-1,1-difluoro-4-phenylbutan-2-one and related compounds have been explored for their potential as electrolyte additives in lithium-ion batteries. A study by Kubota et al. (2012) found that 1,1-difluoro-1-alkenes bearing aryl groups, including a compound similar to this compound, can induce favorable solid electrolyte interphase (SEI) formation, thereby enhancing battery performance (Kubota et al., 2012).

Pyrolysis and Elimination Kinetics

Research on the pyrolysis of related chloroketones, including 4-chloro-1-phenylbutan-1-one, has shown that the carbonyl group can play a significant role in the rate of pyrolysis, as investigated by Chuchani and Dominguez (1983) (Chuchani & Dominguez, 1983). Additionally, a theoretical study by Mora et al. (2011) on similar chloroalkanes helped understand the mechanisms of dehydrochlorination reactions (Mora et al., 2011).

Chemical Synthesis and Structural Analysis

In the realm of chemical synthesis and structural analysis, there's considerable interest in compounds structurally akin to this compound. For example, Shen De-long (2007) synthesized 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, showcasing the utility of these compounds in organic synthesis (Shen De-long, 2007). Similarly, Balaraman et al. (2016) discussed the synthesis of halogenated ketones and alkenes with potential applications in various chemical reactions (Balaraman et al., 2016).

Liquid Crystal Research

In the field of liquid crystals, Jankowiak et al. (2008) investigated compounds similar to this compound for their electro-optical properties, demonstrating the relevance of such compounds in advanced materials research (Jankowiak et al., 2008).

Properties

IUPAC Name |

1-chloro-1,1-difluoro-4-phenylbutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMFMSBWDKHDTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)

![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2408262.png)

![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)

![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)

![8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2408270.png)

![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)